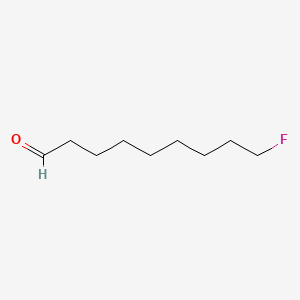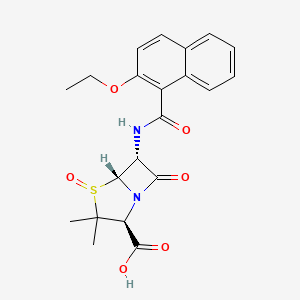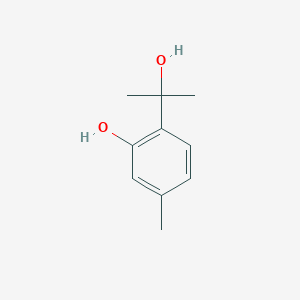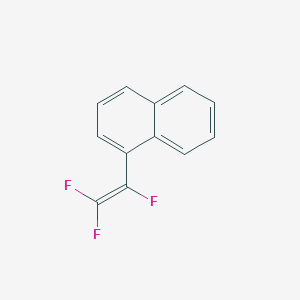
Naphthalene, 1-(trifluoroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-(trifluoroethenyl)- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a trifluoroethenyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(trifluoroethenyl)- typically involves the reaction of naphthalene with trifluoroethylene under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with trifluoroethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Naphthalene, 1-(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-(trifluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can convert the trifluoroethenyl group to a trifluoroethyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalene-1,2-dione derivatives.
Reduction: Naphthalene, 1-(trifluoroethyl)-.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-(trifluoroethenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Naphthalene, 1-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by binding to specific proteins, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, which lacks the trifluoroethenyl group.
1-Fluoronaphthalene: A similar compound with a fluorine atom attached to the naphthalene ring.
Naphthalene-1,2-dione: An oxidized derivative of naphthalene.
Uniqueness
Naphthalene, 1-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications that other naphthalene derivatives may not be able to achieve.
Eigenschaften
CAS-Nummer |
33240-13-0 |
|---|---|
Molekularformel |
C12H7F3 |
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
1-(1,2,2-trifluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H7F3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI-Schlüssel |
FLXPCPOVRUQHDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


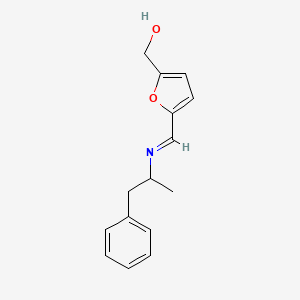
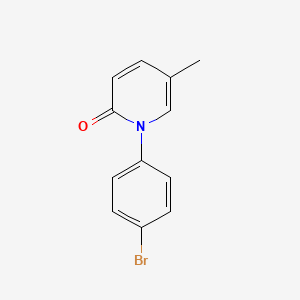
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
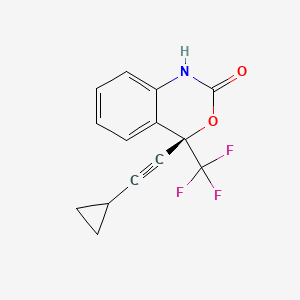
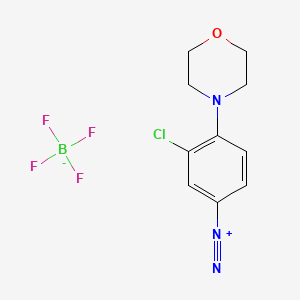



![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
